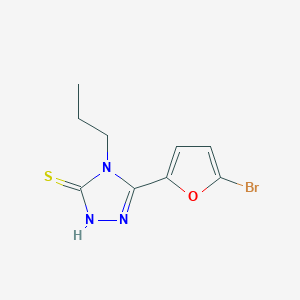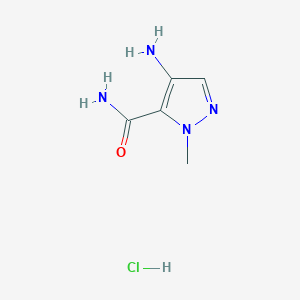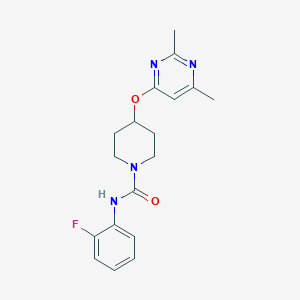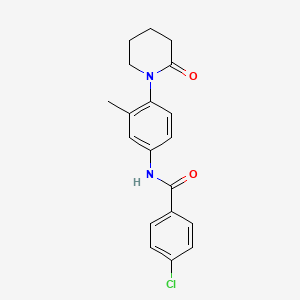![molecular formula C12H12N4OS B2605159 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 741731-79-3](/img/structure/B2605159.png)
4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the CAS Number: 741731-79-3 . Its molecular weight is 260.32 , and its IUPAC name is 4-propyl-1-thioxo-2,4-dihydro [1,2,4]triazolo [4,3-a]quinazolin-5 (1H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N4OS/c1-2-7-15-10 (17)8-5-3-4-6-9 (8)16-11 (15)13-14-12 (16)18/h3-6H,2,7H2,1H3, (H,14,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.32 . The molecular formula is C12H12N4OS . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Derivative Formation
A novel compound, 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, was synthesized, offering a framework for creating derivatives through chemical transformation. This process highlights the compound's versatility in generating a range of derivatives, emphasizing its potential in various scientific applications (R. Al-Salahi & D. Geffken, 2011).
Antimicrobial Activity
The antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives was explored, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. This suggests the compound's potential utility in developing new antimicrobial agents (R. Al-Salahi et al., 2013).
Pharmacological Potential
The pharmacological investigation of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed a new class of H1-antihistaminic agents. One compound in particular showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating the potential of these derivatives in developing new H1-antihistamines (V. Alagarsamy et al., 2007).
Anti-Inflammatory and Cytotoxicity Activity
Research on 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives assessed their cytotoxic effects against carcinoma cells and their anti-inflammatory potential. Certain compounds demonstrated significant cytotoxicity against hepatocellular and colon carcinoma cells, as well as promising anti-inflammatory properties, indicating their potential as therapeutic agents (R. Al-Salahi et al., 2013).
Quality Control and Analytical Methods
The development of quality control methods for a specific [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative highlighted the importance of establishing analytical techniques to ensure the purity and efficacy of these compounds as potential pharmaceutical agents (S. Danylchenko et al., 2018).
Mechanism of Action
Target of Action
Triazoles and quinazolines are known to interact with a variety of biological targets. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . Quinazolines, on the other hand, have been found to inhibit tyrosine kinases, which play crucial roles in cell signaling .
Mode of Action
The interaction of triazoles and quinazolines with their targets often results in the disruption of essential biological processes. For example, the inhibition of lanosterol 14α-demethylase by triazoles leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .
Biochemical Pathways
The action of triazoles and quinazolines can affect various biochemical pathways. For instance, the inhibition of tyrosine kinases by quinazolines can disrupt multiple signaling pathways, potentially leading to the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The ADME properties of triazoles and quinazolines can vary widely depending on their specific chemical structures. Many of these compounds are known to be well absorbed and extensively metabolized, with metabolites often being excreted in the urine .
Result of Action
The molecular and cellular effects of triazoles and quinazolines can include the disruption of membrane integrity, the inhibition of cell proliferation, and the induction of apoptosis, among others .
Action Environment
The action, efficacy, and stability of triazoles and quinazolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKNXCWZXDPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2605086.png)
![6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2605087.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2605094.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)